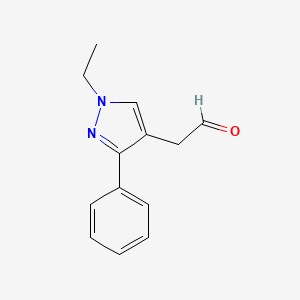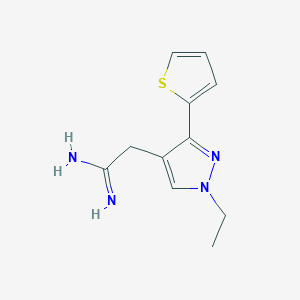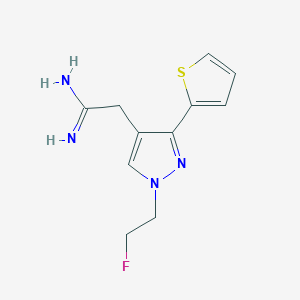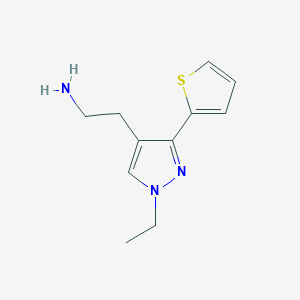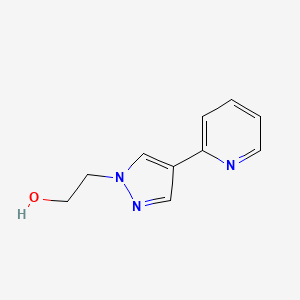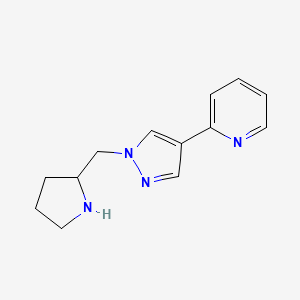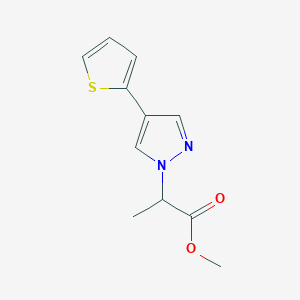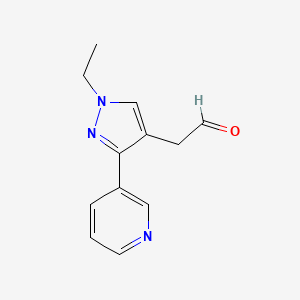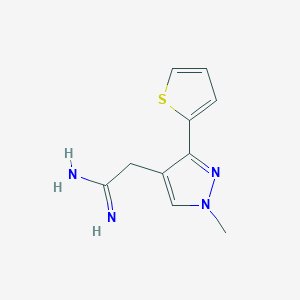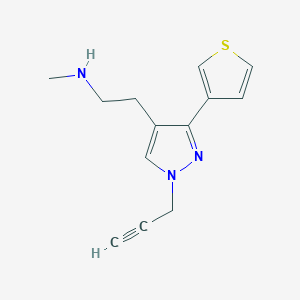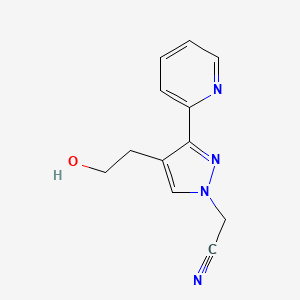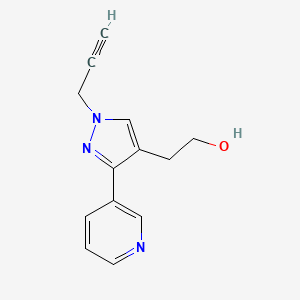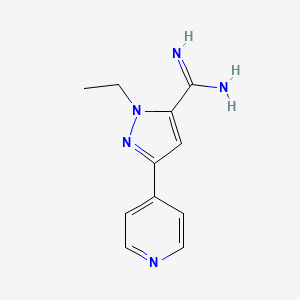
1-éthyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chimie médicinale : Agents antiviraux
Ce composé s'est avéré prometteur dans le développement d'agents antiviraux. Des dérivés d'indole, qui partagent une structure hétérocyclique similaire, ont été rapportés comme présentant une activité inhibitrice contre divers virus, notamment le virus de la grippe A et le virus Coxsackie B4 . La similitude structurelle suggère que le 1-éthyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide pourrait être synthétisé en dérivés qui pourraient interagir avec les protéines virales, conduisant potentiellement à de nouveaux traitements pour les infections virales.
Chimie agricole : Régulateurs de croissance des plantes
En agriculture, les composés comportant un noyau indole, tels que l'acide indole-3-acétique, jouent le rôle d'hormones végétales . La structure pyridinyl-pyrazole du composé en question pourrait être explorée pour son potentiel à imiter ou à influencer les hormones végétales, régulant ainsi la croissance et le développement des plantes.
Applications industrielles : Synthèse de matériaux
Le potentiel du composé en science des matériaux, en particulier dans la synthèse de nouveaux matériaux, est remarquable. Sa structure moléculaire pourrait être utilisée dans la conception de semi-conducteurs organiques ou comme élément constitutif de cadres métallo-organiques (MOF), qui ont des applications allant du stockage de gaz à la catalyse .
Sciences de l'environnement : Réhabilitation des polluants
Compte tenu du cadre structurel du composé, il pourrait être étudié pour des applications environnementales telles que la remise en état des polluants. Des structures similaires ont été utilisées pour créer des matériaux capables d'adsorber ou de réagir avec des contaminants environnementaux, contribuant à leur dégradation ou à leur élimination .
Biochimie : Inhibition enzymatique
En biochimie, le composé pourrait être étudié pour son potentiel en tant qu'inhibiteur enzymatique. Sa structure pourrait lui permettre de se lier aux sites actifs ou allostériques des enzymes, modulant ainsi leur activité, ce qui est une stratégie courante dans le développement de médicaments .
Science des matériaux : Matériaux fonctionnels avancés
Le cycle pyrazole, présent dans le composé, se retrouve souvent dans des matériaux aux fonctionnalités avancées, telles que les diodes électroluminescentes (LED) et les cellules photovoltaïques. Des recherches sur les propriétés électroniques de ce composé pourraient conduire au développement de nouveaux matériaux à utiliser dans ces technologies .
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide could potentially affect multiple biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridin-4-yl-pyrazole has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in a wide range of solvents. It also has a high binding affinity for its target molecules, making it an ideal tool for studying enzyme inhibition, protein folding, and receptor binding. However, it also has some limitations. For example, it is not very stable, so it must be stored at low temperatures. In addition, it can be toxic in high concentrations, so it should be handled with care.
Orientations Futures
Pyridin-4-yl-pyrazole has a wide range of potential applications in the field of biochemistry and physiology. It could be used to study the effects of drugs on the body, as well as the effects of hormones on cell signaling pathways. It could also be used to study the inhibition of enzymes, such as cytochrome P450, as well as the folding of proteins and the binding of receptors. Additionally, it could be used to study the effects of certain proteins on the body, such as the effects of cytochrome P450 on the metabolism of drugs. Finally, it could be used to study the biochemical and physiological effects of various compounds, such as drugs and hormones.
Safety and Hazards
Propriétés
IUPAC Name |
2-ethyl-5-pyridin-4-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-10(11(12)13)7-9(15-16)8-3-5-14-6-4-8/h3-7H,2H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLDLTQTBLWXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



